![molecular formula C11H19Cl2N3O B2905955 N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride CAS No. 2155840-12-1](/img/structure/B2905955.png)
N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride, also known as Y-27632, is a small molecule inhibitor that selectively targets the Rho-associated protein kinase (ROCK) family of serine/threonine kinases. Y-27632 has been widely used in scientific research as a tool to investigate the role of ROCK in various cellular processes.
Applications De Recherche Scientifique
Anti-Fibrosis Activity
This compound has shown potential in the treatment of fibrotic diseases. Fibrosis is characterized by excessive tissue scarring due to the overproduction of collagen. Research indicates that derivatives of this compound can inhibit the expression of collagen and hydroxyproline in cell culture, suggesting a possible role in developing new anti-fibrotic drugs .
Synthesis of Heterocyclic Compounds
The pyridin-2-amine structure of the compound serves as a core for synthesizing various heterocyclic compounds. These compounds are significant in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and antitumor properties .
Catalyst-Free Synthesis Techniques
This compound is involved in the development of catalyst-free synthesis methods for creating carbamates from hetaryl ureas and alcohols. Such environmentally friendly techniques are crucial for producing a wide range of substituted carbamates, which are valuable in pharmaceuticals and agrochemicals .
Design of Privileged Structures
In medicinal chemistry, certain molecular frameworks are considered “privileged” because they can bind to multiple types of biological targets. The pyrimidine moiety of this compound is one such structure, making it a valuable scaffold for drug discovery .
Pharmacological Research
Compounds containing the pyridin-2-amine moiety are known to exhibit diverse pharmacological activities. This makes them suitable candidates for the design and development of new drugs with potential applications in treating various diseases .
Chemical Biology
The compound’s ability to form novel heterocyclic compounds with potential biological activities is an important aspect of chemical biology. It helps in understanding the interaction between chemical compounds and biological systems, leading to new therapeutic approaches .
Anti-Microbial and Anti-Viral Properties
Derivatives of this compound have been reported to possess anti-microbial and anti-viral activities. This opens up avenues for research into new treatments for infections caused by resistant strains of bacteria and viruses .
Antitumor Applications
The compound’s derivatives have shown promise in antitumor studies. They can be used to design new molecules that target specific pathways involved in cancer cell proliferation and survival .
Propriétés
IUPAC Name |
N,N-dimethyl-3-[(3S)-pyrrolidin-3-yl]oxypyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-14(2)11-10(4-3-6-13-11)15-9-5-7-12-8-9;;/h3-4,6,9,12H,5,7-8H2,1-2H3;2*1H/t9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJLSEBXCDGLLE-WWPIYYJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)OC2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=CC=N1)O[C@H]2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2905872.png)
![3-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905873.png)
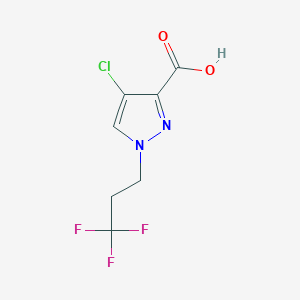
![3,4-dimethyl-N-{[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2905878.png)
![Tert-butyl 5-(5-chloropyrazine-2-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2905879.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2905881.png)
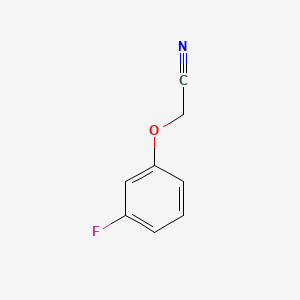
![N-[2-(2-chlorophenyl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide](/img/structure/B2905884.png)
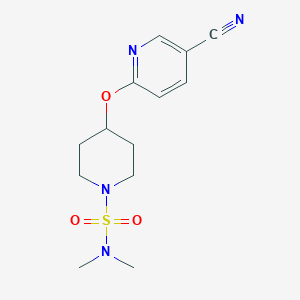
![2-{[2,2-dimethyl-3-(methylamino)-3-oxopropyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2905888.png)
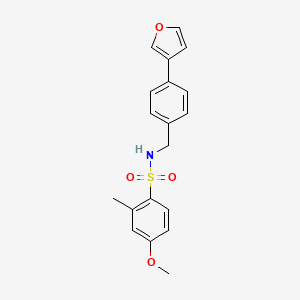
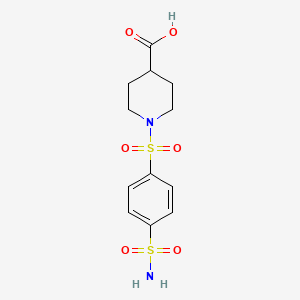
![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2905891.png)
